molecular formula C8H14N2O B7936804 N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide

N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide

Cat. No.: B7936804
M. Wt: 154.21 g/mol
InChI Key: RSEOLOUMBPVXRT-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide is a compound that features a unique structure combining an azetidine ring and a cyclopropane carboxamide group Azetidine is a four-membered nitrogen-containing heterocycle, while cyclopropane is a three-membered carbon ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and cyclopropane carboxamide group can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide is unique due to its combination of an azetidine ring and a cyclopropane carboxamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10(7-4-9-5-7)8(11)6-2-3-6/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEOLOUMBPVXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CNC1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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